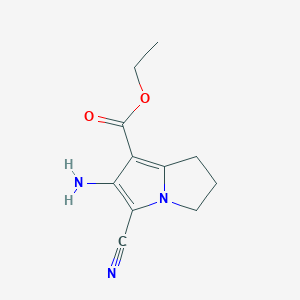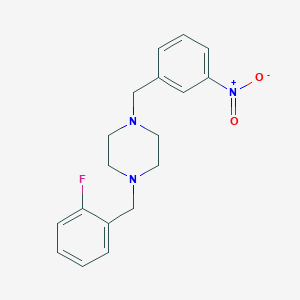
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide derivatives, particularly those involving 1,3-thiazol-2-yl groups, have garnered attention for their diverse biological activities and applications in medicinal chemistry. These compounds have been explored for their potential in cancer therapy, among other uses, due to their structural diversity and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of these compounds typically begins with basic precursors like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. A notable method involves the cyclization of thioamide with 2-chloroacetoacetate, showcasing the versatility in constructing these heterocyclic frameworks. This process highlights the synthesis's efficiency and adaptability in creating a wide range of structurally diverse compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with a 1,3-thiazol-2-yl moiety, often features distinct conformational characteristics. X-ray crystallography has revealed various supramolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability and biological activity of these molecules. For example, some studies have shown the importance of methyl functionality and S⋯O interactions in determining the gelation behavior of certain benzamide derivatives, pointing to the intricate balance of non-covalent interactions in their molecular structure (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leveraging the reactivity of functional groups like cyanomethylene to construct new heterocycles. These reactions are pivotal in diversifying the chemical space of benzamide-based compounds, enhancing their potential for biological applications. The ability to undergo facile transformations under different conditions underscores the chemical versatility of these molecules (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies involving spectroscopic and theoretical analyses provide insights into their fluorescence effects, which have implications for their utility in biological imaging and as probes. Such properties are essential for understanding the distribution and interaction of these compounds within biological systems (Matwijczuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the therapeutic application of benzamide derivatives. Their ability to form stable complexes with biological targets, as seen in molecular docking studies, highlights their potential as inhibitors of specific enzymes or receptors. The balance of hydrophobic and hydrophilic properties, alongside their chemical stability, plays a vital role in their biological efficacy (Pavlova et al., 2022).
特性
IUPAC Name |
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEJPXGLOYMUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5670825.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5670830.png)

![3-amino-4-[(4-bromophenyl)amino]-2H-chromen-2-one](/img/structure/B5670841.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5670854.png)
![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)
![6-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B5670875.png)

![4-(3-isoxazolylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670890.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5670895.png)
